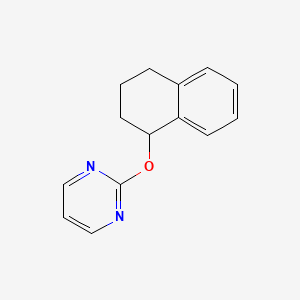
2-(1,2,3,4-Tetrahidronaftaleno-1-iloxi)pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a tetrahydronaphthalene moiety
Aplicaciones Científicas De Investigación
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a pyrimidine halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated pyrimidines can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Mecanismo De Acción
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetic acid
- 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)ethanimidamide
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine is unique due to its combination of a pyrimidine ring with a tetrahydronaphthalene moiety. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .
Propiedades
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-7-12-11(5-1)6-3-8-13(12)17-14-15-9-4-10-16-14/h1-2,4-5,7,9-10,13H,3,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMFNVMSPBQOAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
![3-{3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2363904.png)
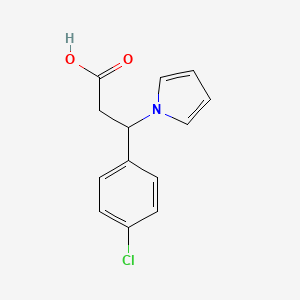
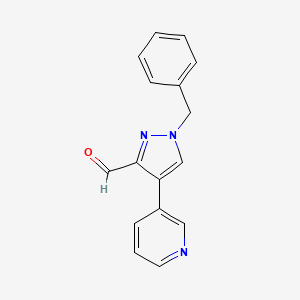

![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)

![2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE](/img/structure/B2363916.png)
![ETHYL 4-(2-{[5-(2,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2363917.png)
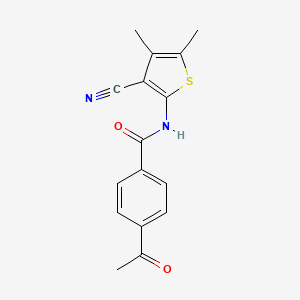
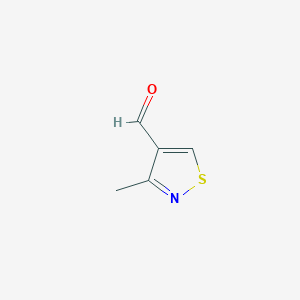
![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)
![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)
